molecular formula C7H6Br2O2S B6617024 ethyl 4,5-dibromothiophene-3-carboxylate CAS No. 1823905-03-8

ethyl 4,5-dibromothiophene-3-carboxylate

Cat. No. B6617024
CAS RN: 1823905-03-8
M. Wt: 314.00 g/mol
InChI Key: ZJKKRSFGXOFNHV-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromothiophene-3-carboxylate (EDBT) is a synthetic compound that has been studied for its potential applications in a variety of areas, including scientific research, medical applications, and industrial production. EDBT has been found to possess a variety of unique properties which make it a promising compound for a wide range of applications.

Scientific Research Applications

Ethyl 4,5-dibromothiophene-3-carboxylate has been studied for its potential applications in a variety of scientific research areas. For example, ethyl 4,5-dibromothiophene-3-carboxylate has been used as a substrate in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate has been studied for its potential applications in the development of materials for use in electronic devices, such as transistors and solar cells.

Mechanism of Action

The mechanism of action of ethyl 4,5-dibromothiophene-3-carboxylate is not yet fully understood. However, it is believed that ethyl 4,5-dibromothiophene-3-carboxylate acts as an electron donor, which allows it to form strong bonds with other molecules. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate has been found to interact with other molecules through hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4,5-dibromothiophene-3-carboxylate are still under investigation. However, preliminary studies have found that ethyl 4,5-dibromothiophene-3-carboxylate may have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 4,5-dibromothiophene-3-carboxylate in laboratory experiments is its low cost and ease of synthesis. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate is relatively non-toxic and has a low environmental impact. However, ethyl 4,5-dibromothiophene-3-carboxylate does have certain limitations, such as its susceptibility to oxidation and its low solubility in water.

Future Directions

The potential future directions for ethyl 4,5-dibromothiophene-3-carboxylate are numerous. ethyl 4,5-dibromothiophene-3-carboxylate could be further studied for its potential applications in the development of materials for use in electronic devices, such as transistors and solar cells. Additionally, ethyl 4,5-dibromothiophene-3-carboxylate could be studied for its potential applications in the development of pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, ethyl 4,5-dibromothiophene-3-carboxylate could be studied for its potential applications in the development of materials for use in medical devices, such as implants and prostheses.

Synthesis Methods

Ethyl 4,5-dibromothiophene-3-carboxylate can be synthesized through a variety of methods, including a condensation reaction between 4-bromothiophene-3-carboxylic acid and ethyl bromide, a reaction between ethyl bromide and 4,5-dibromothiophene-3-carboxylic acid, and a reaction between ethyl bromide and 4-bromothiophene-3-carboxylic acid. The most common method of synthesizing ethyl 4,5-dibromothiophene-3-carboxylate is the reaction between ethyl bromide and 4,5-dibromothiophene-3-carboxylic acid. This reaction is carried out in a basic aqueous solution at a temperature of 40-50°C, and the resulting product is ethyl 4,5-dibromothiophene-3-carboxylate.

properties

IUPAC Name

ethyl 4,5-dibromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKKRSFGXOFNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dibromothiophene-3-carboxylate

CAS RN

1823905-03-8
Record name ethyl 4,5-dibromothiophene-3-carboxylate
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